N-[3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-[3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11(20)17-12-5-8-19-14(9-12)13(10-16-19)15(21)18-6-3-2-4-7-18/h5,8-10H,2-4,6-7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUPXBLDLWUBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell division.
Biological Activity
N-[3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This section provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.335 g/mol
- Purity : Typically 95%
- Solubility : Soluble in various solvents
The primary mode of action for this compound involves the inhibition of CDK2, a crucial enzyme in the regulation of the cell cycle. By inhibiting CDK2, this compound disrupts cell cycle progression, leading to significant inhibition of cell growth in various cancer cell lines.
Inhibition of Cell Growth
Research indicates that this compound exhibits potent anticancer activity. The compound's efficacy has been evaluated across multiple cancer cell lines, demonstrating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 0.36 | Significant growth inhibition |
| HCT116 | 1.8 | Moderate growth inhibition |
| A375 | 0.45 | High sensitivity |
These findings suggest that the compound may be effective against various types of tumors, particularly those dependent on CDK2 activity for proliferation.
Pharmacokinetics
The pharmacokinetic profile indicates sufficient bioavailability, which is crucial for therapeutic applications. The compound's interaction with CDK2 not only inhibits its activity but also influences downstream signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Several studies have highlighted the potential applications of pyrazolo[1,5-a]pyridine derivatives in cancer therapy:
- Anticancer Properties : A study reported that derivatives similar to this compound showed promising results in inhibiting tumor growth in xenograft models, reinforcing its potential as a therapeutic agent against malignancies .
- Selectivity and Efficacy : Research has indicated that modifications to the pyrazolo[1,5-a]pyridine scaffold can enhance selectivity towards CDK2 over other kinases, minimizing off-target effects and improving safety profiles .
- Combination Therapy Potential : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy by overcoming resistance mechanisms commonly seen in cancer treatment .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including N-[3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide, exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines by targeting specific molecular pathways involved in tumor growth and proliferation.
A notable study demonstrated that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell survival and metabolism. The structure-activity relationship (SAR) analysis revealed that modifications at the C(2) position significantly enhance the inhibitory potency against PI3Kδ, with some compounds showing IC50 values in the nanomolar range .
Anti-inflammatory and Autoimmune Disease Treatment
This compound has also been investigated for its anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential treatments for autoimmune diseases such as systemic lupus erythematosus (SLE) and multiple sclerosis. The mechanism involves modulation of immune responses through inhibition of specific kinases involved in inflammatory pathways .
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazolo[1,5-a]pyridine Core : This is achieved through cyclocondensation reactions involving 1,3-biselectrophilic compounds.
- Introduction of the Piperidine Group : The piperidine moiety is introduced via acylation or amidation reactions at the appropriate position on the pyrazole ring .
- Final Acetamide Formation : The final step involves acetamide formation to yield the target compound.
Structural Diversity
The ability to modify various positions on the pyrazolo[1,5-a]pyridine scaffold allows for the development of a library of compounds with varying biological activities. This structural diversity enhances the potential for discovering new therapeutic agents .
Case Study: PI3Kδ Inhibitors
A series of studies focused on pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness as PI3Kδ inhibitors with high selectivity and low toxicity profiles. For instance, CPL302415 was identified as a potent inhibitor with an IC50 value of 18 nM against PI3Kδ .
Case Study: Anti-inflammatory Activity
In vivo studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives can significantly reduce inflammation markers in models of SLE and multiple sclerosis, suggesting their potential for clinical applications in treating these conditions .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Core Heterocycle : The pyrazolo[1,5-a]pyridine core in the target compound differs from pyrazolo[1,5-a]pyrimidine or imidazo[1,5-a]pyridine analogs, impacting electronic properties and binding specificity .
- Position 5/7 Functionalization: Acetamide at position 5 is common in GABAA inhibitors (), whereas cyclopropylamino or methyl groups at position 7 influence steric interactions .
Key Observations :
Key Observations :
- Cyano-substituted analogs exhibit higher GABAA receptor affinity, while carboxamide derivatives (e.g., PARG inhibitors) show oncological relevance .
Q & A
Q. What are the common synthetic strategies for preparing N-[3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide?
-
Methodological Answer : The compound is typically synthesized via coupling reactions. For example, a precursor like pyrazolo[1,5-a]pyridine-5-amine can react with piperidine-1-carbonyl chloride under basic conditions (e.g., potassium carbonate in 1,4-dioxane at 95°C) to form the piperidine-carbonyl intermediate. Subsequent acetylation using acetic anhydride or acetyl chloride yields the final product. Microwave-assisted synthesis may improve reaction efficiency, as demonstrated in related pyrazolo[1,5-a]pyrimidine systems .
-
Table: Synthesis Method Comparison
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies carbonyl (1680–1730 cm⁻¹) and amide (3200–3300 cm⁻¹) functionalities. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates purity. For example, in pyrazolo[1,5-a]pyrimidine analogs, distinct NMR shifts (e.g., δ 2.47 ppm for methyl groups) and IR peaks (e.g., 2259 cm⁻¹ for CN groups) are diagnostic .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound?
- Methodological Answer : Yield optimization requires addressing solvent polarity, catalyst selection, and temperature. For instance:
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution in coupling steps .
- Catalyst : Palladium-based catalysts improve regioselectivity in cyclization reactions (e.g., pyrazolo[1,5-a]pyrimidine synthesis) .
- Microwave Irradiation : Reduces reaction time (e.g., from hours to minutes) and improves homogeneity, as seen in microwave-assisted pyrazolo[1,5-a]pyridine derivatives .
Q. How should researchers resolve contradictions in biological activity data across synthetic batches?
- Methodological Answer : Contradictions may arise from impurities, stereochemical variations, or unreacted intermediates. Strategies include:
Q. What structural modifications enhance target selectivity in pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer : Modifications to the acetamide or piperidine groups can fine-tune selectivity:
- Acetamide Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability .
- Piperidine Modifications : Introducing bulky substituents (e.g., tert-butyl) reduces off-target interactions, as shown in related anti-inflammatory pyrazolo[1,5-a]pyrimidines .
- Heterocycle Fusion : Pyrazolo-pyridine fused systems (e.g., pyrido-imidazo derivatives) enhance binding affinity to kinase targets .
Data Contradiction Analysis
Q. Why do different synthetic routes produce pyrazolo[1,5-a]pyridines with varying bioactivity?
- Methodological Answer : Divergent bioactivity often stems from:
- Regiochemical Isomers : Competing cyclization pathways (e.g., 5- vs. 7-substituted products) .
- Solvent Effects : Polar solvents favor zwitterionic intermediates, altering reaction pathways .
- Catalyst Residues : Residual palladium from cross-coupling reactions may inhibit enzymes in bioassays .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
